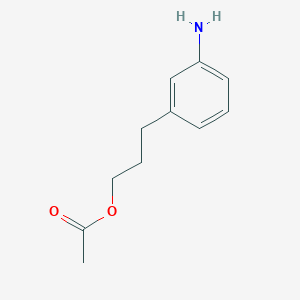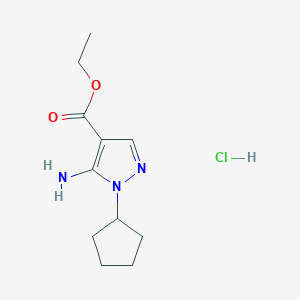![molecular formula C8H11NO3S B1379254 Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate CAS No. 1803583-85-8](/img/structure/B1379254.png)
Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate
Overview
Description
“Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate” is a chemical compound with the CAS Number: 1803583-85-8. It has a molecular weight of 201.25 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO3S/c1-3-13-5-6-4-7 (9-12-6)8 (10)11-2/h4H,3,5H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 201.25 .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids. These derivatives have shown promise in the treatment of cancer cells, microbes, and various disorders .
Development of Antitumor Agents
The structural motif of Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate is found in compounds with antitumor activity. Its application in the synthesis of novel antitumor agents is a vital area of research, potentially leading to the development of new cancer therapies .
Heterocyclic Chemistry Research
This compound is a valuable reagent in heterocyclic chemistry, which focuses on the synthesis of heterocycles that form the backbone of many pharmaceuticals. Its versatility can lead to the discovery of new reactions and pathways in organic synthesis .
Catalysis and Organic Methodology
In the field of catalysis, Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate can be used to develop new catalytic systems. It can also contribute to organic methodology by providing new synthetic routes for complex molecules .
Green Synthetic Organic Chemistry
The compound’s potential in green chemistry is notable, as it can be used to develop environmentally friendly synthetic routes. This aligns with the increasing need for sustainable practices in chemical synthesis .
Chemical Education and Research
Lastly, this compound can serve as an educational tool in academic research and teaching. It provides a practical example of complex organic synthesis and can be used to demonstrate advanced concepts in organic chemistry courses .
Safety and Hazards
properties
IUPAC Name |
methyl 5-(ethylsulfanylmethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-13-5-6-4-7(9-12-6)8(10)11-2/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARAWCGLXTGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)

![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)

![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)

![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)